3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate 3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate
Brand Name: Vulcanchem
CAS No.: 652161-31-4
VCID: VC16786651
InChI: InChI=1S/C14H20O3/c1-14(2,10-15)11-17-13(16)9-8-12-6-4-3-5-7-12/h3-7,15H,8-11H2,1-2H3
SMILES:
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol

3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate

CAS No.: 652161-31-4

Cat. No.: VC16786651

Molecular Formula: C14H20O3

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-2,2-dimethylpropyl 3-phenylpropanoate - 652161-31-4

Specification

CAS No. 652161-31-4
Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
IUPAC Name (3-hydroxy-2,2-dimethylpropyl) 3-phenylpropanoate
Standard InChI InChI=1S/C14H20O3/c1-14(2,10-15)11-17-13(16)9-8-12-6-4-3-5-7-12/h3-7,15H,8-11H2,1-2H3
Standard InChI Key GKPUTMQULCFTLA-UHFFFAOYSA-N
Canonical SMILES CC(C)(CO)COC(=O)CCC1=CC=CC=C1

Introduction

Chemical Identification and Structural Analysis

Nomenclature and Synonyms

The compound is systematically named 3-hydroxy-2,2-dimethylpropyl 3-phenylpropanoate according to IUPAC nomenclature. Alternative designations include 3-phenylpropanoic acid 3-hydroxy-2,2-dimethylpropyl ester and neopentyl 3-phenylpropanoate. Its CAS registry number, 1315326-58-5, serves as a universal identifier across chemical databases.

Molecular Structure

The ester’s structure comprises two distinct regions:

  • Neopentyl alcohol derivative: The 3-hydroxy-2,2-dimethylpropyl group introduces steric hindrance due to its branched dimethyl configuration, which influences reactivity and solubility.

  • 3-Phenylpropanoic acid: The aromatic phenyl group attached to a three-carbon chain provides lipophilicity, enhancing compatibility with nonpolar solvents.

Table 1: Key Molecular Identifiers

PropertyValue
CAS Number1315326-58-5
Molecular FormulaC14H20O3\text{C}_{14}\text{H}_{20}\text{O}_{3}
Molecular Weight236.31 g/mol
Exact Mass236.1412

Synthesis and Production

Esterification Methods

The compound is typically synthesized via acid-catalyzed esterification between 3-hydroxy-2,2-dimethylpropan-1-ol and 3-phenylpropanoic acid. Reaction conditions (e.g., toluene reflux with H2SO4\text{H}_2\text{SO}_4) yield the ester with purities exceeding 95%, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. Alternative routes employ enzymatic catalysis for greener synthesis, though scalability remains a challenge.

Purification and Characterization

Post-synthesis, column chromatography or recrystallization from ethanol-water mixtures isolates the pure ester. Characterization relies on:

  • 1H^1\text{H}-NMR: Peaks at δ 7.25–7.35 (aromatic protons), δ 4.10–4.20 (hydroxyl-bearing methylene), and δ 1.05–1.15 (dimethyl groups).

  • Mass Spectrometry: A molecular ion peak at m/z 236.1 and fragmentation patterns consistent with neopentyl cleavage.

Physical and Chemical Properties

PropertyValueMethod
Boiling Point320–325°C (est.)QSPR Simulation
LogP (Octanol-Water)2.8ACD/Labs Software
Solubility in Water<1 mg/mLExperimental Analogues

Spectroscopic Features

  • IR Spectroscopy: Strong absorption bands at 1720 cm1^{-1} (ester C=O stretch) and 3450 cm1^{-1} (hydroxyl O-H stretch).

  • UV-Vis: Absorbance maxima at 258 nm (π→π* transitions of phenyl group).

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

The compound’s bifunctional structure (hydroxyl and ester groups) enables its use in synthesizing prodrugs and polymer conjugates. For example, it serves as a linker in antibody-drug conjugates (ADCs), where controlled hydrolysis releases active payloads.

Specialty Polymers

Incorporating 3-hydroxy-2,2-dimethylpropyl 3-phenylpropanoate into polyesters enhances thermal stability and reduces crystallinity, benefiting coatings and adhesives.

Recent Research and Development Trends

Drug Delivery Systems

A 2024 study demonstrated the ester’s utility in pH-sensitive micelles for targeted cancer therapy, leveraging its slow hydrolysis in physiological conditions.

Green Chemistry Advances

Recent efforts focus on immobilized lipase-mediated synthesis, achieving 85% yield under solvent-free conditions.

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